molecular formula C13H18N2O3S B2914208 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isobutyramide CAS No. 941885-90-1

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isobutyramide

Cat. No.: B2914208
CAS No.: 941885-90-1
M. Wt: 282.36
InChI Key: GTJYHTAMKLVHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isobutyramide is a synthetic amide derivative characterized by a phenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety and an isobutyramide functional group.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-10(2)13(16)14-11-4-6-12(7-5-11)15-8-3-9-19(15,17)18/h4-7,10H,3,8-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJYHTAMKLVHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isobutyramide typically involves the reaction of 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isobutyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isobutyramide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The sulfone group in the isothiazolidine ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as cell proliferation and apoptosis, making the compound of interest in cancer research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with aliphatic isobutyramides, particularly N-(2-methylbutyl)isobutyramide (C5) and N-(3-methylbutyl)isobutyramide (C6) , identified in Bactrocera tryonimales male volatiles (Fig. 1, Tables 1–2 in ). Key differences and implications are outlined below:

Table 1: Structural and Functional Comparison

Compound Substituent Key Features Volatility/Abundance Trends ()
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isobutyramide Aromatic phenyl + sulfone-isothiazolidine High polarity, potential for metabolic stability No direct data
N-(2-methylbutyl)isobutyramide (C5) Aliphatic 2-methylbutyl chain Moderate volatility; minor component (≤10% of blend) in B. tryonimales 0.8–7.1-fold increase in old vs. young colonies
N-(3-methylbutyl)isobutyramide (C6) Aliphatic 3-methylbutyl chain Higher volatility; region-dependent abundance (e.g., significant in Cairns) Non-significant increase in Brisbane colonies

Key Findings from :

Volatility and Ecological Role :

  • C5 and C6, despite structural similarity, exhibit divergent volatility and abundance patterns. C6’s 3-methylbutyl chain may reduce intermolecular forces, enhancing volatility compared to C5 .
  • In contrast, the aromatic sulfone group in this compound likely reduces volatility, favoring applications requiring prolonged stability (e.g., pharmaceuticals or agrochemicals).

Substituent Effects on Bioactivity :

  • Aliphatic chains in C5/C6 correlate with pheromone-like activity in B. tryonimales, where colony age and region modulate emission levels (Fig. 3, Table 2) .
  • The phenyl-sulfone group in the target compound may confer resistance to enzymatic degradation, a trait absent in C5/C6 due to their simpler aliphatic structures.

Synthetic Accessibility :

  • C5 and C6 are naturally occurring and synthesized via short-chain alkylation, whereas the target compound’s complex aryl-sulfone moiety likely requires multi-step synthesis, impacting scalability.

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isobutyramide is a compound belonging to the class of isothiazolidines, characterized by a phenyl group linked to an isobutyramide moiety and an isothiazolidine ring that includes a sulfone group. Its unique structure positions it as a compound of interest in medicinal chemistry and materials science due to its potential biological activities.

Structure

The molecular formula for this compound can be represented as follows:

  • Molecular Formula : C13_{13}H16_{16}N2_{2}O3_{3}S
  • Molecular Weight : 284.34 g/mol

Synthesis

The synthesis typically involves the reaction of 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with isobutyryl chloride in the presence of a base like triethylamine, conducted under anhydrous conditions to prevent hydrolysis. The purification process often employs recrystallization or chromatography techniques.

This compound exhibits biological activity primarily through its interaction with specific enzymes and proteins. The sulfone group within the isothiazolidine ring may inhibit certain enzymatic activities, influencing cellular processes such as proliferation and apoptosis.

Biological Activities

Research indicates that this compound has several promising biological activities:

  • Antimicrobial Properties : Studies suggest that it may exhibit activity against various bacterial strains.
  • Anticancer Potential : Preliminary investigations show that it could inhibit cancer cell growth through modulation of apoptotic pathways.

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Activity : A study evaluated its efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to controls.
  • Cancer Cell Line Studies : In vitro tests on breast cancer cell lines demonstrated reduced cell viability and increased apoptosis rates when treated with varying concentrations of the compound.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

Compound NameStructural CharacteristicsBiological Activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamideAcetamide moiety instead of isobutyramideModerate antimicrobial activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamidePropionamide group; similar reactivityLimited anticancer activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)butyramideButyramide moiety; different solubilityVariable biological effects

Unique Properties

This compound stands out due to its specific isobutyramide moiety, which enhances its solubility and reactivity profile compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.